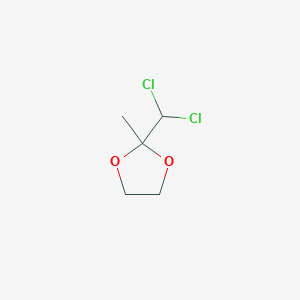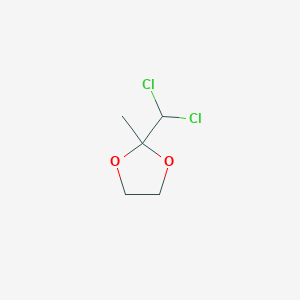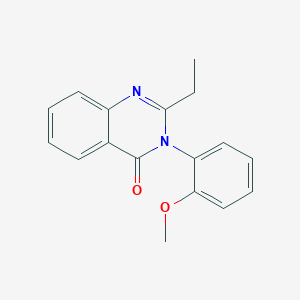
1,4-Benzenediol, 2-methoxy-, diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,4-Benzenediol, 2-methoxy-, diacetate can be synthesized through the acetylation of 2-methoxyhydroquinone. The general procedure involves the reaction of 2-methoxyhydroquinone with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Reaction Scheme:
2-Methoxyhydroquinone+2Acetic Anhydride→1,4-Benzenediol, 2-methoxy-, diacetate+2Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of temperature and pressure ensures high efficiency and safety.
化学反应分析
Types of Reactions
1,4-Benzenediol, 2-methoxy-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the acetylated hydroxyl groups back to hydroxyl groups, regenerating the parent hydroquinone derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: 2-Methoxyhydroquinone
Substitution: Various substituted hydroquinone derivatives
科学研究应用
1,4-Benzenediol, 2-methoxy-, diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of dyes, polymers, and pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Medicine: Research is ongoing into the use of hydroquinone derivatives in skin lightening and treatment of hyperpigmentation disorders.
Industry: It is used in the production of polymers and resins, where it acts as a stabilizer and antioxidant.
作用机制
The mechanism of action of 1,4-Benzenediol, 2-methoxy-, diacetate involves its ability to undergo redox reactions. The compound can donate electrons, thereby neutralizing free radicals and preventing oxidative damage. This redox activity is central to its antioxidant properties. Additionally, the acetyl groups can be hydrolyzed under physiological conditions, releasing the active hydroquinone derivative, which can then interact with various molecular targets.
相似化合物的比较
Similar Compounds
Hydroquinone: The parent compound, which lacks the methoxy and acetyl groups.
2-Methoxyhydroquinone: Similar structure but without the acetyl groups.
1,4-Benzenediol, diacetate: Lacks the methoxy group.
Uniqueness
1,4-Benzenediol, 2-methoxy-, diacetate is unique due to the presence of both methoxy and acetyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its parent compounds. These modifications can enhance its stability and solubility, making it more suitable for certain applications in organic synthesis and industrial processes.
属性
CAS 编号 |
75514-03-3 |
|---|---|
分子式 |
C11H12O5 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
(4-acetyloxy-3-methoxyphenyl) acetate |
InChI |
InChI=1S/C11H12O5/c1-7(12)15-9-4-5-10(16-8(2)13)11(6-9)14-3/h4-6H,1-3H3 |
InChI 键 |
UWWSJVBSLCCVDT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11997098.png)


![1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-](/img/structure/B11997114.png)

![3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997141.png)


acetate](/img/structure/B11997171.png)
![2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11997173.png)




